1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine
Overview
Description
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a nitrobenzyl group attached to the tetrahydropyridine ring
Preparation Methods
The synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride and 1-methyl-1,2,3,6-tetrahydropyridine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 4-nitrobenzyl chloride is reacted with 1-methyl-1,2,3,6-tetrahydropyridine in the presence of the base. The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Scientific Research Applications
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine can be compared with other similar compounds, such as:
1-Methyl-4-(4-nitrobenzyl)piperazine: This compound has a similar structure but contains a piperazine ring instead of a tetrahydropyridine ring.
4-Nitrobenzyl derivatives: Various derivatives of 4-nitrobenzyl are studied for their chemical and biological properties.
Tetrahydropyridine derivatives: Compounds with the tetrahydropyridine ring are explored for their potential pharmacological activities.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H16N2O2/c1-14-8-6-12(7-9-14)10-11-2-4-13(5-3-11)15(16)17/h2-6H,7-10H2,1H3 |
InChI Key |
BUFCNFXRGDNPBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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Synthesis routes and methods II
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Synthesis routes and methods III
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